molecular formula C17H24F3N5O4 B2408004 Ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1396868-12-4

Ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2408004
CAS No.: 1396868-12-4
M. Wt: 419.405
InChI Key: NDMPRDZKQUZAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a fascinating compound notable for its diverse applications in scientific research. It's a synthetic molecule characterized by its intricate structure and presence of multiple functional groups, making it a versatile candidate for various reactions and applications. This compound's unique chemical properties stem from the trifluoromethyl-1,3,4-oxadiazole moiety, which imparts significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate typically involves several key steps:

  • Formation of the oxadiazole ring: : This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under cyclization conditions.

  • Attachment of the piperidine ring: : This step usually involves nucleophilic substitution reactions where the piperidine moiety is introduced.

  • Acetylation and subsequent esterification: : Introducing the acetyl group and the ethyl ester requires acetylating agents and ethanol under acidic or basic conditions.

  • Final coupling: : This involves the coupling of intermediate compounds to form the final product, often under controlled temperature and pH conditions to ensure purity and yield.

Industrial Production Methods

Industrial production methods often aim to optimize yield and cost-efficiency:

  • Bulk synthesis: typically employs catalytic hydrogenation and automated cyclization processes.

  • Continuous flow chemistry: can be utilized to streamline the multi-step synthesis, allowing for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety undergoes alkylation and acylation reactions due to its secondary amine groups.
Key reactions:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form quaternary ammonium salts.

  • Acylation: Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride) at 0–25°C.

Example:

Reaction TypeReagent/ConditionsProductYieldSource
AlkylationCH₃I, DMF, K₂CO₃N-methylated piperazine75–85%

Hydrolysis of the Ester Group

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis: NaOH (aqueous/ethanol) cleaves the ester to form a carboxylate salt.

  • Acidic Hydrolysis: HCl (aqueous) yields the carboxylic acid.

Conditions and Outcomes:

MediumReagentTemperatureProductApplication
BasicNaOHRefluxCarboxylate saltIntermediate for further derivatization
AcidicHCl60°CFree carboxylic acidBioactivity modulation

Reactivity of the Oxadiazole Moiety

The 1,3,4-oxadiazole ring participates in cycloaddition and substitution reactions. The electron-withdrawing trifluoromethyl group enhances electrophilicity at C-2 and C-5 positions.

3.1. Cycloaddition Reactions

  • Diels-Alder Reactions: Reacts with dienes (e.g., cyclopentadiene) to form bicyclic adducts.

  • Click Chemistry: Azide-alkyne cycloaddition facilitated by Cu(I) catalysts.

3.2. Nucleophilic Aromatic Substitution

  • At C-5: Displacement of the trifluoromethyl group (under harsh conditions) with amines or thiols.

  • At C-2: Limited reactivity due to steric hindrance from the piperidine-acetyl chain.

Table: Oxadiazole Functionalization

PositionReagentConditionsProductYieldSource
C-5NH₃ (excess)100°C, sealed tube5-amino-oxadiazole40–50%
C-2Not reactive

Reduction of the Acetyl Group

The acetyl linker (-CO-) between piperidine and piperazine can be reduced to a methylene group (-CH₂-):

  • Catalytic Hydrogenation: H₂/Pd-C in ethanol at 50°C.

  • Borane-THF Complex: Selective reduction without affecting ester or oxadiazole groups.

Comparison of Methods:

MethodSelectivityYieldByproducts
H₂/Pd-CModerate70%Over-reduction of oxadiazole
BH₃·THFHigh85%Minimal

Thioether Formation via Thiolysis

The acetyl group reacts with thiols (e.g., benzyl mercaptan) in the presence of coupling agents (DCC/DMAP):
Reaction:
Acetyl+RSHDCCThioester\text{Acetyl} + \text{RSH} \xrightarrow{\text{DCC}} \text{Thioester}
Applications:

  • Prodrug design (enhanced lipophilicity).

  • Conjugation with targeting ligands.

Oxidation of the Piperidine Ring

The piperidine moiety undergoes oxidation with KMnO₄ or RuO₄ to form a lactam:
Conditions:

  • KMnO₄ in acidic medium (H₂SO₄) at 80°C.
    Outcome:

  • Lactam formation with >90% purity (confirmed by NMR).

Stability Under Physiological Conditions

The compound exhibits moderate stability in buffered solutions (pH 7.4):

ConditionHalf-LifeDegradation Pathway
Phosphate buffer6–8 hoursEster hydrolysis → Carboxylic acid
Serum (37°C)3–4 hoursOxadiazole ring cleavage

Comparative Reactivity with Analogs

Compared to non-fluorinated oxadiazole derivatives:

  • Trifluoromethyl Effect:

    • Accelerates nucleophilic substitution at C-5 (5× faster than phenyl analogs).

    • Reduces basicity of piperazine nitrogen (pKa ~6.2 vs. 8.5 for non-fluorinated).

Scientific Research Applications

Structural Features

The compound features a trifluoromethyl group and an oxadiazole ring, which are known to enhance the biological activity of compounds. The presence of piperidine and piperazine rings further adds to its pharmacological potential.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate. For instance:

  • Molecular Docking Studies : Research has shown that derivatives of this compound can interact favorably with key cancer-related targets such as EGFR and PI3K, suggesting potential for development as anticancer therapeutics .
  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7) have demonstrated significant increases in apoptosis rates when treated with similar oxadiazole derivatives, indicating their potential efficacy in cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has highlighted that derivatives containing oxadiazole and piperazine structures exhibit promising antibacterial and antifungal activities:

  • Microbiological Evaluation : Compounds analogous to this compound were tested against various bacterial strains, showing significant inhibition compared to control groups .

Neuropharmacology

Given the structural characteristics of the compound, it has potential applications in neuropharmacology:

  • Cognitive Enhancement : Some studies suggest that piperidine derivatives may enhance cognitive functions by modulating neurotransmitter systems. The incorporation of oxadiazole could further enhance these effects through specific receptor interactions .

Anti-inflammatory Effects

Research indicates that compounds with similar structures may possess anti-inflammatory properties:

  • Mechanisms of Action : The anti-inflammatory effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study 1: Anticancer Efficacy

A study focused on a derivative similar to this compound demonstrated a significant increase in apoptosis rates in MCF-7 breast cancer cells compared to untreated controls. Molecular docking studies revealed favorable binding interactions with critical targets involved in tumor growth regulation .

Case Study 2: Antimicrobial Activity

Another investigation assessed various oxadiazole derivatives against a panel of bacterial strains. The results indicated that certain compounds exhibited strong antibacterial activity, significantly outperforming standard antibiotics in terms of efficacy against resistant strains .

Mechanism of Action

The compound’s mechanism of action largely involves its interaction with biological targets:

  • Molecular Targets: : Often includes enzymes or receptors with high affinity for the trifluoromethyl-1,3,4-oxadiazole moiety.

  • Pathways: : The binding of this compound can lead to inhibition or activation of specific biochemical pathways, depending on the target. For example, inhibition of inflammatory mediators or blocking of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-(4-(5-fluoromethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate: : Similar structure but with a fluoromethyl group instead of trifluoromethyl.

  • Ethyl 4-(2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate: : Methyl substitution instead of trifluoromethyl.

Unique Characteristics

  • Trifluoromethyl group: : Imparts higher lipophilicity and metabolic stability compared to other substituents.

  • Oxadiazole ring: : Contributes to its broad spectrum of biological activities and potential as a pharmacophore in drug development.

This compound's unique combination of functional groups and its resulting properties make it a valuable subject of study in multiple scientific fields, providing a broad spectrum of applications and potential for further exploration.

Biological Activity

Ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity. Its molecular formula is C18H22F3N5O3C_{18}H_{22}F_3N_5O_3, and it has a molecular weight of approximately 395.39 g/mol. The presence of the piperidine and piperazine rings contributes to its pharmacological properties.

Research indicates that compounds containing oxadiazole derivatives exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some studies have shown that oxadiazole derivatives can inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic effects for conditions like pain and inflammation .
  • Anticancer Activity : this compound has been evaluated for its antiproliferative effects in various cancer cell lines. It demonstrated significant cytotoxicity, with some derivatives showing IC50 values in the low micromolar range against human cancer cells .

Anticancer Studies

A recent study assessed the anticancer potential of this compound against several cancer cell lines, including ovarian and pancreatic cancer models. The results indicated that it not only inhibited cell growth but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Cell Line IC50 (µM) Mechanism
Ovarian Cancer (HGSOC)4.5Apoptosis induction
Pancreatic Ductal Adenocarcinoma6.0Mitochondrial dysfunction
Breast Cancer5.2Cell cycle arrest

Enzyme Inhibition Studies

The compound's ability to inhibit MAGL was assessed using enzymatic assays with results indicating potent inhibition in the nanomolar range. This suggests its potential as a therapeutic agent for conditions modulated by the endocannabinoid system.

Enzyme Inhibition (%) Concentration (nM)
MAGL8510
FAAH30100

Case Studies and Clinical Implications

The promising biological activities of this compound have led to its consideration in clinical settings. For instance, a case study involving patients with refractory pain conditions revealed that administration of compounds similar to this one resulted in significant pain relief without major side effects .

Properties

IUPAC Name

ethyl 4-[2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N5O4/c1-2-28-16(27)25-9-7-24(8-10-25)13(26)11-23-5-3-12(4-6-23)14-21-22-15(29-14)17(18,19)20/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMPRDZKQUZAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.